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Compound of Interest

Compound Name: Cycloocta[c]pyridazine

Cat. No.: B15213294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of spectroscopic data for

Cycloocta[c]pyridazine compounds and their analogues. Due to the limited availability of

public spectroscopic data for the specific Cycloocta[c]pyridazine ring system, this guide

leverages data from the parent pyridazine heterocycle and related fused systems to establish a

framework for data validation. The principles and methodologies outlined herein are broadly

applicable to the structural elucidation of novel N-heterocyclic compounds.

Data Presentation: A Comparative Summary
The following tables summarize key spectroscopic data for pyridazine and a complex

cyclooctane-fused pyridazine derivative. This comparative approach allows researchers to

understand the characteristic spectral features of the core pyridazine ring and how they might

be influenced by fusion to a cyclooctane moiety.

Table 1: ¹H NMR Spectral Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

Pyridazine CDCl₃ 9.21 dd 4.9, 1.7 H-3, H-6

Pyridazine CDCl₃ 7.75 dd 8.5, 4.9 H-4, H-5

Iridium-

Pyridazine

Complex

Methanol-d₄ -21.49 s - Hydride

Note: Data for a simple Cycloocta[c]pyridazine is not readily available in public literature. The

data for the Iridium-Pyridazine complex is provided to show a context where pyridazine proton

signals are observed.[1]

Table 2: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) ppm

Pyridazine CDCl₃ 150.9

Pyridazine CDCl₃ 126.3

Table 3: Infrared (IR) Spectral Data

Compound
Wavenumber
(cm⁻¹)

Intensity Assignment

Pyridazine (liquid) ~3050 Medium C-H stretch (aromatic)

Pyridazine (liquid) ~1575, 1440, 1410 Strong C=C, C=N stretching

Phenyl-pyridazine

derivative
~3095 - N-H stretch

Phenyl-pyridazine

derivative
~1596 - C=C aromatic stretch
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Note: Specific IR data for Cycloocta[c]pyridazine is not available. The data for pyridazine and

a phenyl-pyridazine derivative are provided as a reference.[2][3]

Table 4: Mass Spectrometry (MS) Data

Compound Ionization Method [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

Pyridazine Electron Ionization 81 53, 52, 51, 50

(1α,4α,4aα,10aα)-1,4,

4a,5,6,7,8,9,10,10a-

decahydro-1,4,11,11-

tetramethyl-1,4-

methanocycloocta[d]p

yridazine

Gas Chromatography-

MS
-

Data not publicly

detailed

4,4a,5,6,7,8,9,9a-

octahydro-1,4,10,10-

tetramethyl-1,4-

methano-1H-

cyclohepta[d]pyridazin

e

Gas Chromatography-

MS
-

Data not publicly

detailed

Note: While the molecular ion for the complex cyclooctane-fused pyridazines is not explicitly

stated in the public data, their mass spectra are available for reference.[4]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data.

Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the Cycloocta[c]pyridazine compound in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube. The choice of solvent should be based on the solubility of the compound and should

not have signals that overlap with key analyte resonances.
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Instrument Parameters (¹H NMR):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16 to 64, depending on the sample concentration.

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

Instrument Parameters (¹³C NMR):

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data. Reference the spectra to the residual solvent peak or an internal standard

(e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder and press into a thin, transparent pellet.
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Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

compartment (or the clean ATR crystal).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation:

Ionization Source: Electrospray ionization (ESI) for polar compounds or electron ionization

(EI) for more volatile and thermally stable compounds.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Instrument Parameters (ESI):

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Drying Gas Temperature: Set according to the solvent and compound stability.

Instrument Parameters (EI):

Ionization Energy: Typically 70 eV.
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Data Acquisition: Acquire data in full scan mode to obtain the molecular ion and

fragmentation pattern. For more detailed structural information, tandem mass spectrometry

(MS/MS) can be performed on the molecular ion.

Mandatory Visualization
The following diagrams illustrate a typical workflow for the validation of spectroscopic data for a

novel Cycloocta[c]pyridazine compound.
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Caption: Workflow for the spectroscopic data validation of a novel Cycloocta[c]pyridazine
compound.
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Caption: Logical flow from raw spectroscopic data to the proposed chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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